N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide
Description
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a phenyl group attached to a dodecane chain with a methyl group at the second position and an acetamide functional group
Properties
CAS No. |
648908-33-2 |
|---|---|
Molecular Formula |
C21H35NO |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-[(2S)-2-methyl-1-phenyldodecan-2-yl]acetamide |
InChI |
InChI=1S/C21H35NO/c1-4-5-6-7-8-9-10-14-17-21(3,22-19(2)23)18-20-15-12-11-13-16-20/h11-13,15-16H,4-10,14,17-18H2,1-3H3,(H,22,23)/t21-/m0/s1 |
InChI Key |
DTVWGXSGJKXXKM-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@](C)(CC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CCCCCCCCCCC(C)(CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide typically involves the reaction of 2-methyl-1-phenyldodecan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methyl-1-phenyldodecan-2-amine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent any side reactions.
Procedure: The amine is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide can be compared with other similar compounds, such as:
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]butyramide:
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]benzamide: Features a benzamide group, which may influence its reactivity and biological activity.
Biological Activity
N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide, with the chemical formula CHNO, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-1-phenyldodecane with acetic anhydride or acetyl chloride in the presence of a base. The stereochemistry of the compound is crucial, as the (2S) configuration influences its biological activity.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of various acetamide derivatives, including those structurally related to this compound. For example, compounds similar in structure have been evaluated for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) in animal models. The results indicate that certain structural modifications can enhance activity against these seizure models, highlighting the importance of lipophilicity and molecular interactions with sodium channels .
| Compound | MES Protection | PTZ Protection | Lipophilicity (clog P) |
|---|---|---|---|
| 20 | Moderate | Weak | 3.71 |
| 24 | Weak | None | 4.26 |
Antimicrobial Activity
In addition to anticonvulsant effects, related compounds have shown promising antimicrobial activity. For instance, derivatives with similar structural motifs have been synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. These studies demonstrate that modifications to the acetamide structure can lead to significant increases in antibacterial potency compared to standard antibiotics like ampicillin .
Case Studies
Several case studies have provided insights into the pharmacological profiles of this compound and its analogs:
- Anticonvulsant Efficacy : A study assessed various acetamide derivatives for their anticonvulsant activity using MES and PTZ models. Compounds exhibiting higher lipophilicity showed better CNS penetration and anticonvulsant effects at specific dosages .
- Antimicrobial Screening : Another investigation focused on synthesizing indolizine-based acetamides, revealing that specific substitutions led to enhanced activity against fungal strains such as Candida albicans and Aspergillus flavus. These findings suggest a broader applicability of acetamide derivatives in treating infections .
The biological activities of this compound are hypothesized to involve interactions with neurotransmitter systems and microbial targets. For example, compounds that bind to sodium channels may stabilize inactive states, thereby preventing neuronal excitability associated with seizures . Furthermore, antimicrobial action may result from disrupting bacterial cell wall synthesis or function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
